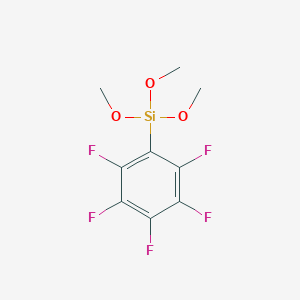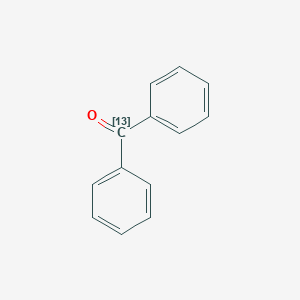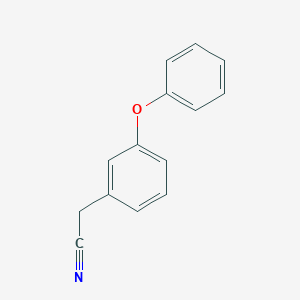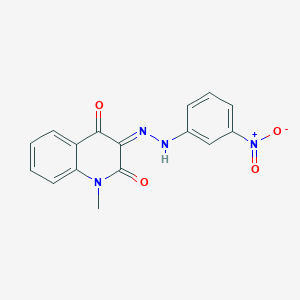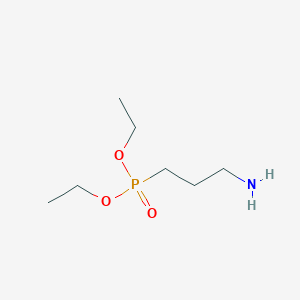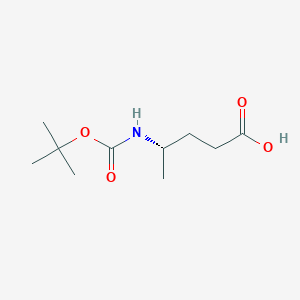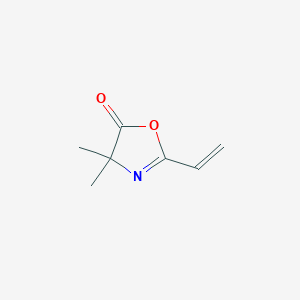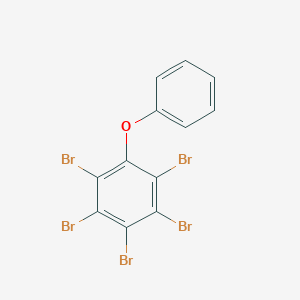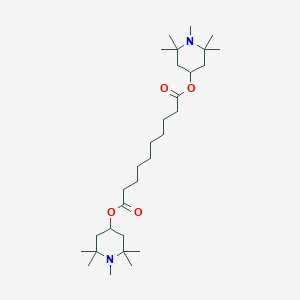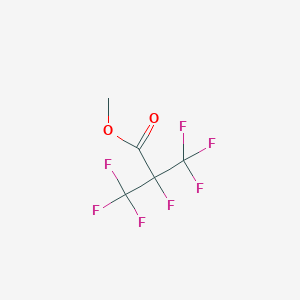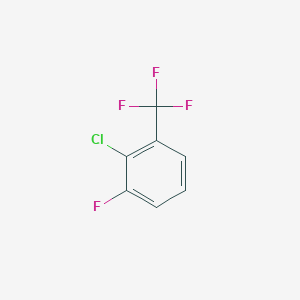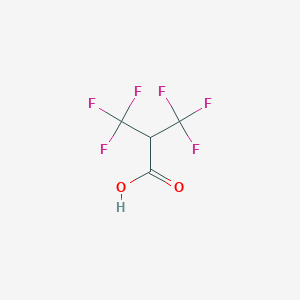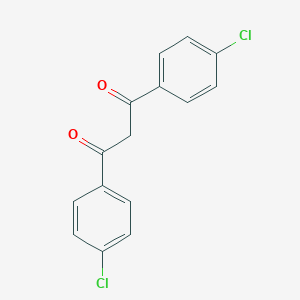
1,3-Bis(4-chlorophenyl)propane-1,3-dione
Overview
Description
1,3-Bis(4-chlorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O2 and a molecular weight of 293.14 g/mol . It is characterized by the presence of two 4-chlorophenyl groups attached to a propane-1,3-dione backbone. This compound is known for its luminescent properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
1,3-Bis(4-chlorophenyl)propane-1,3-dione (BPPD) is a luminescent inhibitor The primary targets of BPPD are not explicitly mentioned in the available literature
Mode of Action
It has been shown to inhibit dss-induced colitis in mice . This suggests that BPPD may interact with its targets to modulate inflammatory responses, although the precise mechanisms remain to be elucidated.
Biochemical Pathways
Given its inhibitory effect on DSS-induced colitis, it is plausible that BPPD may influence pathways related to inflammation and immune response .
Result of Action
BPPD has been shown to reduce disease activity index in a mouse model of DSS-induced colitis . This suggests that BPPD may exert anti-inflammatory effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1,3-Bis(4-chlorophenyl)propane-1,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes, preventing their normal function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the activity of inflammatory pathways in intestinal cells, leading to decreased inflammation and improved cellular health . This compound also affects gene expression by inhibiting the transcription of pro-inflammatory genes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, blocking their activity and preventing the progression of inflammatory responses . Additionally, it can inhibit the activation of transcription factors, leading to reduced expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can maintain its inhibitory effects on inflammation for extended periods, although its potency may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including damage to intestinal tissues and other organs. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate inflammatory responses and cellular metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, such as the intestines. The compound’s distribution is crucial for its efficacy in reducing inflammation.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzymes and inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chlorophenyl)propane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 1,3-bis(4-chlorophenyl)propane-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a luminescent inhibitor in studies involving the reticulum and intestinal tract.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione: Similar structure but with a bromine atom instead of a hydrogen atom at the 2-position.
1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Contains a bromine atom on one of the phenyl rings.
2-Bromo-1-(4-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione: Contains both bromine and fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-chlorophenyl)propane-1,3-dione is unique due to its specific luminescent properties and its ability to inhibit inflammatory pathways. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKZJFMYKDQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171456 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-49-7 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18362-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(4-CHLOROPHENYL)-1,3-PROPANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


